REACTION_CXSMILES
|
[H-].[Na+].[OH:3][C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][CH:8]=[CH:7]2.[NH2:13][C:14]1[N:19]=[C:18](Cl)[CH:17]=[C:16]([Cl:21])[N:15]=1>CS(C)=O>[Cl:21][C:16]1[CH:17]=[C:18]([O:3][C:4]2[CH:5]=[C:6]3[C:10](=[CH:11][CH:12]=2)[NH:9][CH:8]=[CH:7]3)[N:19]=[C:14]([NH2:13])[N:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CNC2=CC1
|
Name
|
|
Quantity
|
3.28 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated at 100° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
After the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ethyl acetate and 10% aqueous ammonia solution
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
After the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by NH silica gel column chromatography (eluent; ethyl acetate:hexane=2:1)
|
Type
|
CUSTOM
|
Details
|
The crystals were precipitated from ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
dried under aeration
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=C1)OC=1C=C2C=CNC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.41 mmol | |
AMOUNT: MASS | 1.15 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |